molecular formula C8H8BFO2 B2975278 6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol CAS No. 905710-55-6

6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Cat. No.: B2975278
CAS No.: 905710-55-6
M. Wt: 165.96
InChI Key: OBHRHSYGQBYLNH-UHFFFAOYSA-N
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Description

6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a chemical compound with the molecular formula C8H8BFO2 and a molecular weight of 165.96 g/mol It is a member of the benzoxaborinin family, characterized by the presence of a boron atom within a heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-2-hydroxybenzaldehyde with boronic acid derivatives in the presence of a catalyst. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can also participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form reversible covalent bonds and participate in cross-coupling reactions sets it apart from other similar compounds .

Properties

IUPAC Name

6-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHRHSYGQBYLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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